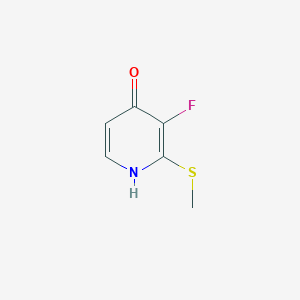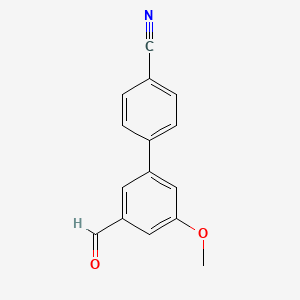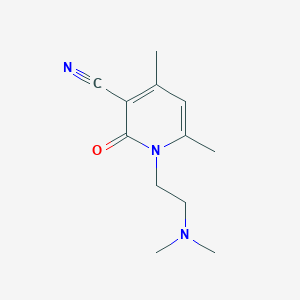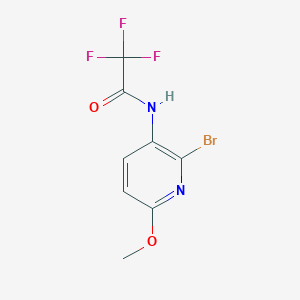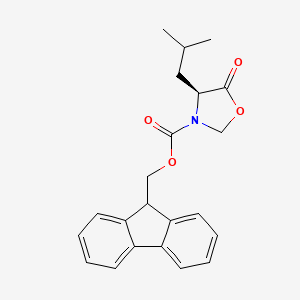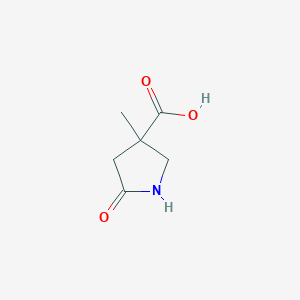
3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl
説明
The compound “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” is likely to be a derivative of biphenyl, which is a type of aromatic hydrocarbon . It has an amino group (-NH2), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to the biphenyl core .
Synthesis Analysis
While specific synthesis methods for “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling . This is a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” would consist of two phenyl rings (the biphenyl core) with the aforementioned amino, fluoro, and trifluoromethyl groups attached .
科学的研究の応用
Synthesis of Novel Polymeric Materials
Researchers have focused on synthesizing novel polymeric materials utilizing fluorinated biphenyl compounds. For instance, Salunke, Ghosh, and Banerjee (2007) developed new poly(arylene ether)s based on bisfluoro monomers, demonstrating these polymers' high thermal stability and solubility in organic solvents. Such materials show potential for advanced applications due to their thermal stability and solubility characteristics (Salunke, Ghosh, & Banerjee, 2007).
Investigating Rotational Energy Barriers
Wolf, König, and Roussel (1995) synthesized a series of 2,2′-substituted biphenyls to study the influence of various substituents on the rotational energy barrier of biphenyls. This research provides insights into the stereochemical properties of biphenyl compounds and their derivatives, contributing to our understanding of their molecular behavior (Wolf, König, & Roussel, 1995).
Development of Fluoromethylation Methods
The development of catalytic fluoromethylation methods using photoredox systems is another significant area of application. Koike and Akita (2016) discussed the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This research opens avenues for synthesizing fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Exploration of Mesomorphic Properties
In liquid crystal research, Wen, Tian, and Dai (2017) discovered nematic phases in certain fluorinated biphenyl compounds, indicating their potential as materials for liquid crystal displays and other optical applications. This research highlights the role of fluorinated compounds in enhancing the properties of liquid crystals (Wen, Tian, & Dai, 2017).
Antibacterial Applications
There's also interest in exploring the antibacterial properties of fluorinated biphenyl derivatives. For instance, Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, showing promising antibacterial activity. Such research underscores the potential of fluorinated biphenyl compounds in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
特性
IUPAC Name |
2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEKEYDQUSQIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



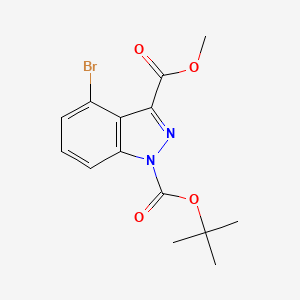
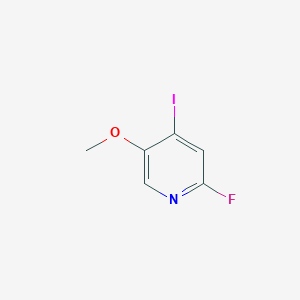

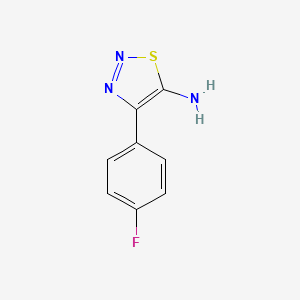
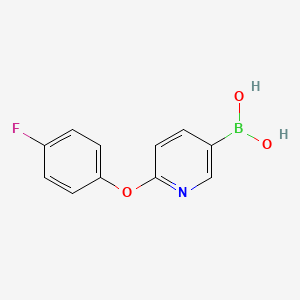
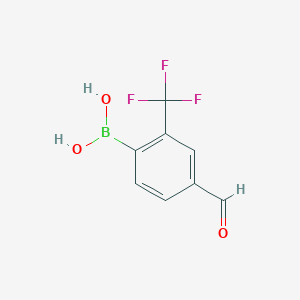
![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)
